N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Description
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a sulfonamide derivative featuring a conjugated cyclohexadienone ring system with a chlorine substituent at the 3-position and a sulfonamide group attached via an imine linkage. The (1E) configuration indicates the trans arrangement of the substituents across the double bond, which influences its electronic and steric properties.
Properties
Molecular Formula |
C12H8ClNO3S |
|---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClNO3S/c13-11-8-9(6-7-12(11)15)14-18(16,17)10-4-2-1-3-5-10/h1-8H/b14-9+ |
InChI Key |
DYQGPTHSJLQSES-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of benzenesulfonamide with a suitable chlorinated cyclohexadienone derivative. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Crystallization from ethanol is a common method to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX (CA IX), it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The compound’s closest structural analogs include:
4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (CAS 327060-12-8): Structural Difference: Substitution of a nitro group at the 3-position of the benzene ring instead of hydrogen. This compound has a molecular formula of C₁₂H₇ClN₂O₅S and is used in pharmaceutical intermediates . Key Data:
| Property | Target Compound | CAS 327060-12-8 |
|---|---|---|
| Molecular Formula | C₁₂H₉ClNO₃S | C₁₂H₇ClN₂O₅S |
| Substituents | 3-Cl, sulfonamide | 3-NO₂, 4-Cl, sulfonamide |
N-[(2-Styryl)-5-Chloro-8-Hydroxyquinolin-7-Yl]Benzenesulfonamides: Structural Difference: Incorporates a styrylquinoline core instead of cyclohexadienone. Impact: The extended π-conjugation in styrylquinoline derivatives improves binding to biomolecular targets (e.g., HIV integrase). A free hydroxyl group at the styryl moiety and nitro groups on the sulfonamide enhance inhibitory activity .
Physicochemical and Crystallographic Properties
- Solubility: The cyclohexadienone core reduces hydrophilicity compared to quinoline-based analogs ().
- Crystallography : SHELX programs () are critical for validating the (1E) configuration and hydrogen-bonding networks, which influence stability and packing efficiency.
Biological Activity
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a synthetic compound with potential biological activity, particularly in the context of cancer treatment and microbial inhibition. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 395.86 g/mol
- CAS Number : 123333-64-2
The structure consists of a benzenesulfonamide moiety linked to a cyclohexadiene derivative, which may contribute to its bioactivity.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. A study focusing on benzenesulfonamide derivatives showed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study: In Vitro Analysis
In a study examining the effects of related compounds on P388 murine leukemia cells, it was found that certain benzenesulfonamide derivatives caused G1 phase accumulation and disrupted mitosis, leading to increased apoptosis rates. This suggests that this compound may have similar effects due to its structural characteristics .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | G1 Phase Arrest |
| Compound B | 15 | Mitosis Disruption |
| N-[...] | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways.
Case Study: Antimicrobial Screening
In a comparative study of various sulfonamides against common bacterial strains, compounds similar to N-[...] showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
The proposed mechanism of action for N-[...] includes:
- Enzyme Inhibition : Targeting specific enzymes involved in cell cycle regulation and folate metabolism.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Arrest : Preventing progression through key phases of the cell cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
